molecular formula C9H10O4 B3342743 2-hydroxy-3-(3-hydroxyphenyl)propanoic Acid CAS No. 3247-74-3

2-hydroxy-3-(3-hydroxyphenyl)propanoic Acid

Cat. No.: B3342743
CAS No.: 3247-74-3
M. Wt: 182.17 g/mol
InChI Key: ZVQJWJJKDHMWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3-(3-hydroxyphenyl)propanoic acid, also known as 3-(3-hydroxyphenyl)propanoic acid, is a phenolic compound with the molecular formula C9H10O4. It is a derivative of propanoic acid where the hydrogen at position 3 is substituted by a 3-hydroxyphenyl group. This compound is known for its presence in various biological systems and its role as a microbial metabolite.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid can be achieved through several methods:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products

    Oxidation: Produces quinones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Forms various substituted phenylpropanoic acids.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid involves its interaction with cellular pathways:

Comparison with Similar Compounds

2-hydroxy-3-(3-hydroxyphenyl)propanoic acid can be compared with similar compounds such as:

Uniqueness

The meta position of the hydroxyl group in this compound provides unique chemical properties and biological activities compared to its ortho and para counterparts.

Properties

IUPAC Name

2-hydroxy-3-(3-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQJWJJKDHMWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305920
Record name m-Hydroxy-dl-phenyllactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3247-74-3
Record name m-Hydroxy-dl-phenyllactic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3247-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Hydroxy-dl-phenyllactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-3-(3-hydroxyphenyl)propanoic Acid
Reactant of Route 2
Reactant of Route 2
2-hydroxy-3-(3-hydroxyphenyl)propanoic Acid
Reactant of Route 3
2-hydroxy-3-(3-hydroxyphenyl)propanoic Acid
Reactant of Route 4
2-hydroxy-3-(3-hydroxyphenyl)propanoic Acid
Reactant of Route 5
2-hydroxy-3-(3-hydroxyphenyl)propanoic Acid
Reactant of Route 6
2-hydroxy-3-(3-hydroxyphenyl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.